![molecular formula C22H30N2O5S B4714286 6-[(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4714286.png)
6-[(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid
Vue d'ensemble
Description
6-[(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that combines a cyclohexene ring, a piperazine ring, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexene ring and the piperazine ring separately The sulfonyl group is then introduced through a sulfonation reaction, followed by the coupling of the piperazine ring with the cyclohexene ring under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Purification methods, such as crystallization and chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may result in the formation of simpler hydrocarbons.
Applications De Recherche Scientifique
6-[(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or pathways.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-[(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.
Benzylamine: A compound with a benzyl group attached to an amine functional group, used in organic synthesis.
Uniqueness
6-[(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid is unique due to its combination of a cyclohexene ring, a piperazine ring, and a sulfonyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
6-[4-[4-(2-methylpropyl)phenyl]sulfonylpiperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S/c1-16(2)15-17-7-9-18(10-8-17)30(28,29)24-13-11-23(12-14-24)21(25)19-5-3-4-6-20(19)22(26)27/h3-4,7-10,16,19-20H,5-6,11-15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPVQXUVWFZXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC=CCC3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4714205.png)
![3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4714207.png)
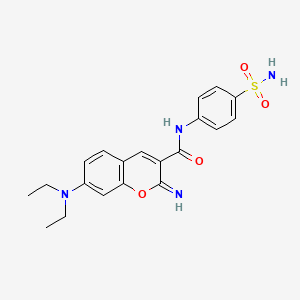
![1-{4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE](/img/structure/B4714210.png)
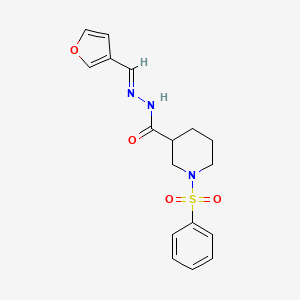

![3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-4-ethoxybenzamide](/img/structure/B4714233.png)
![2-[(4-ethoxyphenyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B4714246.png)
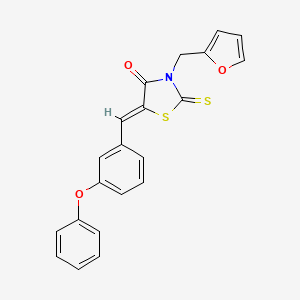
![1-[1-(4-Tert-butylphenyl)ethyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B4714269.png)
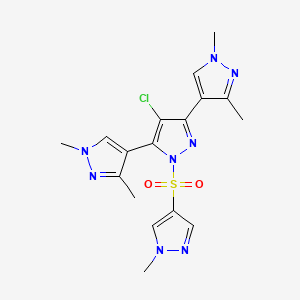
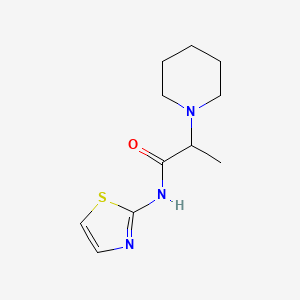
![dimethyl 5-{[4-(butyrylamino)benzoyl]amino}isophthalate](/img/structure/B4714299.png)

